Lipophilicity Enhancement Over -CF3 Analog: LogP Comparison for Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate
The target compound's acid analog (3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid, CAS 647855-98-9) exhibits a computed LogP of 3.00530, whereas the corresponding -CF3 analog (3-methoxy-5-(trifluoromethyl)benzoic acid, CAS 53985-48-1) has a predicted XLogP3 of 2.7 . For the methyl ester forms, the -SCF3 compound (MW 266.24) is inherently more lipophilic than the -CF3 analog (methyl 3-methoxy-5-(trifluoromethyl)benzoate, MW 234.17), a property known to enhance membrane permeability in cellular assays [1]. This difference of >0.3 LogP units is significant in medicinal chemistry optimization, where small changes in lipophilicity can dramatically affect pharmacokinetic profiles .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Acid analog LogP = 3.00530 ; ester form is more lipophilic. |
| Comparator Or Baseline | 3-methoxy-5-(trifluoromethyl)benzoic acid XLogP3 = 2.7 [1]; methyl ester analog XLogP3 = 2.6 . |
| Quantified Difference | >0.3 LogP unit increase for -SCF3 vs. -CF3 analog. |
| Conditions | Computed LogP (ChemSrc) and XLogP3 (PubChem) values; acid analog comparison. |
Why This Matters
Higher lipophilicity is a key driver of membrane permeability and bioavailability, making -SCF3 analogs preferable for target engagement in cell-based assays.
- [1] PubChem. 3-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 53985-48-1) Computed Properties: XLogP3 = 2.7. View Source
